

A Comparative Guide to Chromatographic Columns for Cannabigerol (CBG) Analysis

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Compound of Interest

Compound Name: *Cannabigerol*

Cat. No.: *B157186*

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The accurate quantification of **cannabigerol** (CBG) is crucial for research, quality control, and the development of new therapeutics. The choice of chromatographic column is a critical factor that significantly influences the resolution, peak shape, and overall efficiency of CBG analysis. This guide provides an objective comparison of the performance of several commonly used High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) columns for the analysis of CBG and other cannabinoids. The information presented is based on a comprehensive review of publicly available experimental data from manufacturers and scientific studies.

Performance Comparison of Chromatographic Columns

The following table summarizes the performance characteristics of different chromatographic columns for CBG analysis based on available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, this summary provides valuable insights into the potential performance of each column.

Column Name	Stationary Phase	Particle Size (µm)	Dimensions (mm)	Key Performance Observations for CBG Analysis	Reference
Restek Raptor ARC-18	Sterically protected C18	2.7	150 x 4.6	Demonstrates good resolution for a comprehensive list of cannabinoids, including CBG. A study noted that it had lower selectivity for the critical CBG/CBD pair compared to the Poroshell 120 EC-C18 under the tested conditions. [1]	[1]
Waters CORTECS UPLC Shield RP18	C18 with embedded carbamate group	1.6	2.1 x 100	Offers alternate selectivity, particularly for phenolic compounds. [2] A systematic study found it	[1] [2]

to be the best
choice for
potency
testing by LC-
ESI/MS/MS.
[\[1\]](#)

Agilent
Poroshell 120
EC-C18

Superficially
porous C18

2.7

150 x 2.1

Showed
higher
selectivity for
the critical
CBG/CBD
pair
compared to [\[1\]](#)
the Raptor
ARC-18 in a
comparative
study, leading
to better
resolution.[\[1\]](#)

MilliporeSigma
Ascentis
Express RP-
Amide

C18 with
amide-
embedded
phase

2.7

150 x 2.1

Exhibited
high retention
for some
acidic
cannabinoids
and less than
ideal peak
shapes in a
comparative [\[1\]](#)
study, making
it the least
preferred for
potency
testing
among the
evaluated
columns.[\[1\]](#)

Advanced Materials Technology HALO LPH-C18	Low pH stable C18	Not specified	Not specified	In a direct comparison with a standard C18, it demonstrated complete separation of 16 cannabinoids, including CBG, under low pH conditions where the standard C18 showed co-elution of other cannabinoids. [3]
ES Industries Epic C18 Cannabinoid	High-density bonded C18	Not specified	Not specified	Developed specifically to fully resolve 11 major and minor cannabinoids using a simple isocratic mobile phase. [4]
UCT SelectraCore® C18	Core-shell C18	2.7	100 x 2.1	Optimized for the separation of THC isomers [5]

and shown to be effective for the analysis of four natural cannabinoids and two major Δ^9 -THC metabolites in blood.[5]

YMC-Triart C18	Organic/inorganic hybrid C18	3	150 x 4.6	Provides the necessary selectivity to separate 11 of the most common cannabinoids encountered during potency testing.[6]
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Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are summaries of the experimental conditions used in the referenced studies.

Methodology for Poroshell 120 EC-C18 vs. Raptor ARC-18 vs. Cortecs Shield RP-18 vs. Ascentis Express RP-Amide Comparison[1]

- Chromatographic System: Not specified
- Column:

- Agilent Poroshell 120 EC-C18 (150 mm × 2.1 mm, 2.7 µm)
- Restek Raptor ARC-18 (150 mm × 2.1 mm, 2.7 µm)
- Waters Cortecs Shield RP-18 (150 mm × 2.1 mm, 2.7 µm)
- MilliporeSigma Ascentis Express RP-Amide (150 mm × 2.1 mm, 2.7 µm)
- Mobile Phase:
 - A: Water with 0.03% formic acid and 0.5 mM ammonium formate (pH 2.97)
 - B: Acetonitrile
- Gradient: The fastest separation was achieved with two sequential Raptor ARC-18 columns with 75.0% acetonitrile. A slightly improved resolution was obtained with two sequential Poroshell 120 EC-C18 columns with 77.5% acetonitrile.
- Flow Rate: 0.45 - 0.5 mL/min
- Detection: Diode Array Detector (DAD)

Methodology for HALO LPH-C18 vs. Standard C18 Comparison[3]

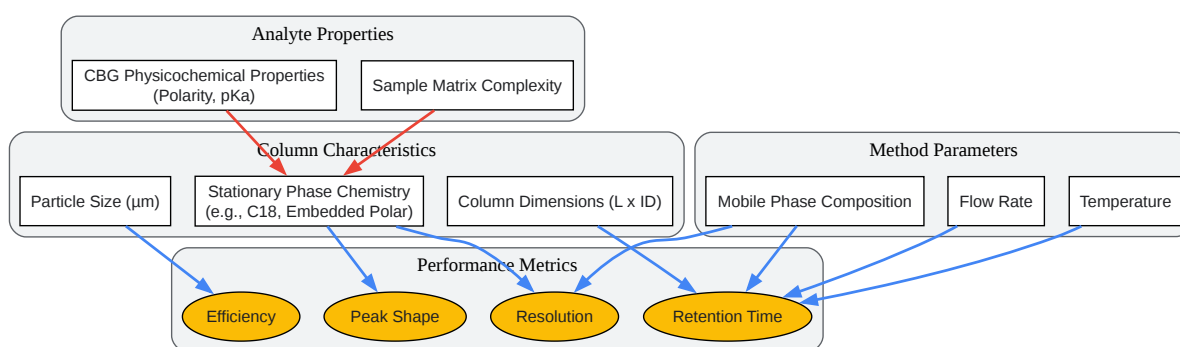
- Chromatographic System: Not specified
- Column:
 - Advanced Materials Technology HALO LPH-C18
 - Standard C18
- Mobile Phase: Low pH mobile phase (specific composition not detailed in the abstract)
- Elution: Isocratic
- Detection: Not specified

Methodology for UPLC Analysis using CORTECS UPLC Shield RP18[2]

- Chromatographic System: ACQUITY UPLC H-Class System
- Column: Waters CORTECS UPLC Shield RP18, 90 Å, 1.6 µm, 2.1 × 100 mm
- Mobile Phase: Isocratic mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile.
- Flow Rate: Not specified
- Detection: Not specified

Visualizing the Experimental Workflow

A clear understanding of the analytical process is essential. The following diagram illustrates a typical experimental workflow for CBG analysis using HPLC or UPLC.



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